molecular formula C11H20N4O3S2 B14629247 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one CAS No. 57116-08-2

1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one

Cat. No.: B14629247
CAS No.: 57116-08-2
M. Wt: 320.4 g/mol
InChI Key: ILFJDNLFXJECHG-UHFFFAOYSA-N
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Description

1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their structural motifs that are prevalent in pharmaceuticals, natural products, and intermediates in organic syntheses

Preparation Methods

Chemical Reactions Analysis

1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the morpholine or sulfanyl groups .

Mechanism of Action

The mechanism of action of 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved. The presence of morpholine and sulfanyl groups in its structure enhances its ability to interact with these targets .

Properties

CAS No.

57116-08-2

Molecular Formula

C11H20N4O3S2

Molecular Weight

320.4 g/mol

IUPAC Name

1,3-bis(morpholin-4-ylsulfanyl)imidazolidin-2-one

InChI

InChI=1S/C11H20N4O3S2/c16-11-14(19-12-3-7-17-8-4-12)1-2-15(11)20-13-5-9-18-10-6-13/h1-10H2

InChI Key

ILFJDNLFXJECHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1SN2CCOCC2)SN3CCOCC3

Origin of Product

United States

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